molecular formula C11H17ClN2OS B13481004 2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride

2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride

Cat. No.: B13481004
M. Wt: 260.78 g/mol
InChI Key: TZTDLOVUCGBMCH-UHFFFAOYSA-N
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Description

2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride typically involves the condensation of thiophene derivatives with appropriate amines and carboxylic acids. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of high-purity compounds. Industrial methods also focus on minimizing waste and improving the sustainability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The amino and carboxamide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiophene derivatives.

Scientific Research Applications

2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethylthiophene-3-carboxamide
  • 2-Cyanoacetamido-4,5-dimethylthiophene-3-carboxamide

Uniqueness

2-Amino-4-cyclohexylthiophene-3-carboxamide hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its cyclohexyl group enhances its lipophilicity, potentially improving its interaction with biological membranes and increasing its efficacy as a therapeutic agent .

Properties

Molecular Formula

C11H17ClN2OS

Molecular Weight

260.78 g/mol

IUPAC Name

2-amino-4-cyclohexylthiophene-3-carboxamide;hydrochloride

InChI

InChI=1S/C11H16N2OS.ClH/c12-10(14)9-8(6-15-11(9)13)7-4-2-1-3-5-7;/h6-7H,1-5,13H2,(H2,12,14);1H

InChI Key

TZTDLOVUCGBMCH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CSC(=C2C(=O)N)N.Cl

Origin of Product

United States

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